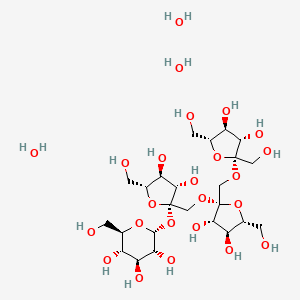
5-Bromo-2-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(trifluoromethyl)nicotinonitrile is an organic chemical compound that belongs to the group of nicotinonitriles. It has a molecular formula of C7H2BrF3N2 and an average mass of 251.003 Da .
Synthesis Analysis
The synthesis of similar compounds often involves nitrification in a system of nitric acid/sulfuric acid, followed by reduction in a catalytic hydrogenation system, and finally synthesis of the target compound through diazotization and bromination methods .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(trifluoromethyl)nicotinonitrile can be represented by the SMILES stringN#CC(C(F)(F)F)=C(Br)C=N1 .
Scientific Research Applications
Synthesis and Characterization
5-Bromo-2-(trifluoromethyl)nicotinonitrile serves as a versatile intermediate in organic synthesis. A study detailed the synthesis process starting from 5-Bromo-nicotinic acid, leading to the target compound with significant yields. This compound's structure was characterized using FT-IR and 1H NMR, highlighting its potential in the synthesis of complex organic molecules (Chen Qi-fan, 2010).
Spectroscopic and Optical Properties
Research into the spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, revealed insights into its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. These properties were determined using density functional theory, providing a foundation for its application in materials science (H. Vural & M. Kara, 2017).
Antimicrobial and DNA Interaction Studies
The compound has been evaluated for its antimicrobial activities and interaction with DNA. A study showed its effect on pBR322 plasmid DNA and tested its antimicrobial activities using the minimal inhibitory concentration method, indicating its potential in biomedical research (H. Vural & M. Kara, 2017).
Multi-component Synthesis Applications
A novel method using 5-Bromo-2-(trifluoromethyl)nicotinonitrile for the one-pot multi-component synthesis of 2-amino nicotinonitrile derivatives has been developed, showcasing the compound's utility in facilitating efficient synthesis processes in aqueous media (C. Kurumurthy et al., 2015).
Molecular Modeling and Bronchodilation Properties
The compound's derivatives have been synthesized and evaluated for bronchodilation properties, highlighting its potential in pharmaceutical applications. Molecular modeling studies supported the observed biological properties, indicating its role in developing new therapeutic agents (E. A. Soliman et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound may have an impact on the respiratory system .
Mode of Action
One of the chemical reactions involving this compound is the regioselective c-4 deprotonation with lda (lithium diisopropylamide) and trapping with carbon dioxide, which leads to the corresponding c-4 acid .
Biochemical Pathways
It is used as a substrate in a palladium-catalyzed α-arylation of a reformatsky reagent .
Pharmacokinetics
The compound is described as a solid at room temperature , which could influence its bioavailability.
Result of Action
It is known to be used in the synthesis of aza-terphenyl diamidine analogs, which exhibits potent antiprotozoal activity .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could affect its stability.
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOURXCSWXEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245914-98-0 |
Source


|
| Record name | 5-bromo-2-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2608723.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)
![(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B2608726.png)

![(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2608731.png)

![9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608734.png)
![Methyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2608736.png)

![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)
![2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)
![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)
